Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Description

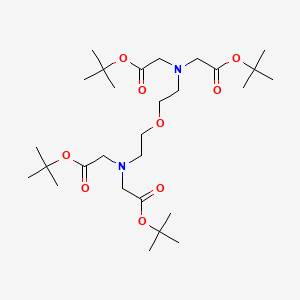

EGTA is a polyaminocarboxylic acid and a derivative of EDTA, specifically designed for high selectivity toward calcium (Ca²⁺) ions over magnesium (Mg²⁺). Its molecular formula is C₁₄H₂₄N₂O₁₀ (molecular mass: 380.35 g/mol) . Structurally, EGTA features two aminoethyl ether groups linked by an ethylene glycol backbone and four carboxylate groups for metal coordination. This configuration allows EGTA to bind Ca²⁺ with a dissociation constant (Kd) of ~10⁻⁶ M under physiological conditions, while its affinity for Mg²⁺ is ~10⁻³ M, making it ~1,000-fold more selective for Ca²⁺ .

EGTA is widely used in biological research to buffer intracellular Ca²⁺ levels, study Ca²⁺-dependent signaling pathways, and isolate metal-sensitive enzymes . For example, it prevents oxidative stress in hepatocytes by chelating extracellular Ca²⁺ and facilitates DNA strand displacement by removing Gd³⁺ ions .

Properties

Molecular Formula |

C28H52N2O9 |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethoxy]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

InChI |

InChI=1S/C28H52N2O9/c1-25(2,3)36-21(31)17-29(18-22(32)37-26(4,5)6)13-15-35-16-14-30(19-23(33)38-27(7,8)9)20-24(34)39-28(10,11)12/h13-20H2,1-12H3 |

InChI Key |

GZQJUUIIYHXOKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCOCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid typically involves the reaction of ethylene glycol with bis(2-aminoethyl) ether and subsequent acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Chelation Reactions

The compound exhibits strong affinity for divalent cations, particularly calcium () and magnesium (), due to its four acetic acid moieties and ether-linked bis(2-aminoethyl) backbone. The t-butylacetoxy groups enhance solubility in organic solvents, while hydrolysis of these esters under acidic or enzymatic conditions activates the compound for enhanced metal binding .

Key Features of Chelation:

-

Selectivity: Preferential binding to over compared to EDTA, attributed to its larger cavity size .

-

Stability Constants: Estimated values (based on structural analogs):

These values suggest stronger sequestration than EGTA () but with improved selectivity in mixed-ion environments .

Ester Hydrolysis

The t-butylacetoxy protecting groups undergo hydrolysis under acidic or basic conditions to yield the active tetraacetic acid form. This reaction is critical for activating the compound in aqueous systems:

Conditions and Outcomes:

-

Acidic Hydrolysis: Trifluoroacetic acid (TFA) at 20°C selectively removes t-butyl groups while preserving the ether backbone .

-

Enzymatic Cleavage: Esterases in biological systems can hydrolyze the acetoxy groups, enabling intracellular calcium buffering .

Comparative Reactivity with Analogous Chelators

The compound’s reactivity is benchmarked against EGTA and EDTA:

| Property | Tetra t-butylacetoxy Compound | EGTA | EDTA |

|---|---|---|---|

| Solubility (Organic) | High (due to t-butyl esters) | Low | Very Low |

| Ca2+\text{Ca}^{2+}Ca2+ Selectivity | Moderate | High | Low |

| Stability Constant (logKCa\log K_{\text{Ca}}logKCa) | ~10.5 | 11.0 | 10.7 |

This table highlights its unique balance of solubility and selectivity, making it suitable for applications requiring organic-phase reactions .

Synthetic Pathways

While detailed synthesis protocols are proprietary, general steps include:

-

Alkylation: Reaction of bis(2-aminoethyl) ether with t-butyl bromoacetate to form protected intermediates .

-

Deprotection: Controlled hydrolysis to yield the active tetraacetic acid form .

Critical Reaction Parameters:

Scientific Research Applications

Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Employed in studies involving calcium ion regulation and signaling pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialized polymers and materials with enhanced properties.

Mechanism of Action

The compound exerts its effects primarily through its chelating properties. It binds to metal ions, particularly calcium, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The molecular targets include calcium channels and metalloproteases, which play crucial roles in cellular processes.

Comparison with Similar Compounds

EGTA vs. Ethylenediaminetetraacetic Acid (EDTA)

- Selectivity : EDTA is a broad-spectrum chelator with high affinity for divalent (e.g., Fe²⁺, Mg²⁺) and trivalent (e.g., Fe³⁺) cations. Unlike EGTA, it lacks Ca²⁺ selectivity, making it unsuitable for experiments requiring Mg²⁺ retention .

- pH Sensitivity : EDTA’s binding efficiency is highly pH-dependent, whereas EGTA maintains stable Ca²⁺ chelation across a broader pH range .

- Applications :

Key Data :

| Property | EGTA | EDTA |

|---|---|---|

| Ca²⁺ Kd (M) | ~1 × 10⁻⁶ | ~1 × 10⁻⁸ |

| Mg²⁺ Kd (M) | ~1 × 10⁻³ | ~1 × 10⁻⁹ |

| pH Stability | 6.5–9.0 | 4.0–8.5 |

EGTA vs. BAPTA (1,2-Bis(2-Aminophenoxy)Ethane-N,N,N',N'-Tetraacetic Acid)

- Structure : BAPTA replaces EGTA’s ether oxygen atoms with aromatic rings, enhancing rigidity and reducing pH sensitivity .

- Kinetics : BAPTA binds and releases Ca²⁺ faster (~10–100×) than EGTA, making it ideal for real-time Ca²⁺ monitoring in fluorescent indicators .

- Selectivity : Both compounds share high Ca²⁺/Mg²⁺ selectivity (>10⁵:1), but BAPTA’s Ca²⁺ Kd (~1.1 × 10⁻⁷ M) is stronger than EGTA’s .

EGTA vs. Diethylenetriamine-N,N,N',N'',N''-Pentaacetic Acid (DTPA)

Key Data from Pd²⁺ Binding Study :

| Ligand | Log K (Pd²⁺) at 25°C |

|---|---|

| EGTA | 13.2 |

| DTPA | 17.5 |

| EDTA | 12.8 |

EGTA’s moderate Pd²⁺ affinity makes it less effective than DTPA but more selective than EDTA .

EGTA vs. Trans-1,2-Diaminocyclohexane-N,N,N',N'-Tetraacetic Acid (CyDTA)

- Enzyme Inhibition : Both EGTA and CyDTA inhibit peptidase activity at 1 mM concentrations. However, only EGTA selectively disrupts GPIase activity, highlighting its role in modulating Ca²⁺-dependent membrane processes .

- Metal Specificity : CyDTA exhibits stronger affinity for transition metals (e.g., Zn²⁺) compared to EGTA .

Research Findings and Contradictions

- BAPTA vs. EGTA in Kinetics : While BAPTA’s rapid Ca²⁺ binding is advantageous for live-cell imaging, EGTA’s slower kinetics are preferred for stabilizing Ca²⁺ levels in homogenization buffers .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of the parent chelator (e.g., EGTA) with t-butylacetoxy groups under anhydrous conditions. Key parameters include:

- Temperature : 60-80°C to avoid thermal decomposition .

- Catalyst : Use of DMAP (4-dimethylaminopyridine) for efficient ester bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization from alkaline ethanol .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 CHCl₃:MeOH) and confirm purity via HPLC (>95% area under the curve) .

Q. How does the chelation selectivity of this compound for Ca²⁺ over Mg²⁺ compare to traditional chelators like EGTA, and what experimental parameters validate this selectivity?

- Methodological Answer :

- Stability Constants : Determine via potentiometric titration in 0.1 M KCl (pH 7.4). Expected log K (Ca²⁺) ~6.5 vs. log K (Mg²⁺) ~1.5, similar to EGTA but with enhanced Mg²⁺ exclusion due to steric hindrance from t-butyl groups .

- Validation : Competitive binding assays using fluorescent indicators (e.g., Fura-2) in Ca²⁺/Mg²⁺-buffered solutions .

Q. What are the recommended protocols for preparing stock solutions of this compound to ensure consistent experimental results?

- Methodological Answer :

- Solubility : Dissolve in 0.1 M NaOH (10 mM working concentration) due to low aqueous solubility .

- Storage : Aliquot and store at -20°C (avoid freeze-thaw cycles; stability ≤6 months) .

- pH Adjustment : Titrate to pH 7.2-7.4 using HEPES or Tris buffers to maintain chelation efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s efficacy in calcium buffering under varying pH conditions?

- Methodological Answer :

- pH Titration Studies : Measure apparent Ca²⁺ affinity (Kd) across pH 6.0-8.0 using fluorimetric assays. The t-butylacetoxy groups reduce proton interference compared to EGTA (ΔpKa ~0.5) .

- Data Normalization : Use parallel experiments with BAPTA (pH-insensitive control) to isolate pH-dependent artifacts .

Q. What structural modifications enhance the compound’s utility in high-throughput screening assays for intracellular calcium signaling?

- Methodological Answer :

- Fluorophore Conjugation : Attach tetramethylrhodamine to the ethylene backbone via amide linkage for ratiometric imaging (ex/em 550/580 nm) .

- Membrane Permeability : Synthesize acetoxymethyl (AM) esters for intracellular delivery; validate via confocal microscopy in HEK293 cells .

Q. How does the introduction of t-butylacetoxy groups affect the compound’s membrane permeability and intracellular chelation efficiency compared to EGTA?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.